Glasdegib hydrochloride is classified as an investigational and approved drug. It falls under the category of small molecule inhibitors, with a specific focus on oncological applications. The compound was developed by Pfizer and received approval from the U.S. Food and Drug Administration in December 2018. Its chemical structure is defined by the formula with a molar mass of approximately 374.448 g/mol .
The synthesis of glasdegib hydrochloride involves multiple steps, typically starting from 4-isocyanatobenzonitrile and (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate. The synthesis pathway includes:
The synthesis can be optimized for industrial scale production, ensuring safety and efficiency without toxic reagents.
The molecular structure of glasdegib hydrochloride reveals a complex arrangement conducive to its biological activity. The compound features multiple functional groups that facilitate its interaction with biological targets. Key structural data includes:
Glasdegib hydrochloride undergoes various chemical reactions relevant to its synthesis and stability:
Glasdegib acts primarily by inhibiting the hedgehog signaling pathway, which is often aberrantly activated in cancer cells. It binds selectively to the smoothened receptor, blocking downstream signaling that promotes cell proliferation and survival in malignant cells. This inhibition leads to:
Glasdegib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetic behavior and formulation strategies.
Glasdegib hydrochloride's primary application is in oncology, specifically for treating acute myeloid leukemia. Its mechanism as a hedgehog pathway inhibitor positions it as a valuable therapeutic agent in cancer treatment regimens, particularly for patients unable to tolerate more aggressive chemotherapy options.
Additionally, ongoing research may explore its potential applications in other malignancies where hedgehog signaling plays a pivotal role, expanding its therapeutic utility beyond AML .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: